8-oxo-N-phenethyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
Description
8-oxo-N-phenethyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a tricyclic heterocyclic compound characterized by a diazocine core fused with a pyridine ring. Its structure includes a carbothioamide (-C(=S)NH₂) group at position 3 and a phenethyl (-CH₂CH₂C₆H₅) substituent on the nitrogen at position 2.
Properties
IUPAC Name |
6-oxo-N-(2-phenylethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c24-19-8-4-7-18-17-11-16(13-23(18)19)12-22(14-17)20(25)21-10-9-15-5-2-1-3-6-15/h1-8,16-17H,9-14H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRQJSZCCUNXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound generally involves multistep processes Commonly, it begins with the formation of the core bicyclic structure through cyclization reactions involving precursors like pyridine derivatives and diazocine ringsIndustrial production methods: In an industrial setting, the production of this compound involves optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thus enabling scalability.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation, particularly at the tetrahydro region, forming various oxidation states that can be used to probe its electronic properties.
Reduction: Reduction reactions may target the oxo group, leading to the formation of alcohol or hydrocarbon derivatives under specific catalytic conditions.
Common reagents and conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides under conditions such as reflux or with the use of a base like potassium carbonate.
Major products formed from these reactions: The major products vary depending on the reaction type. Oxidation typically yields hydroxyl or carbonyl derivatives, reduction produces alcohols or alkanes, and substitution leads to a wide range of functionalized analogs depending on the substituents introduced.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a model system for studying heterocyclic chemistry and reaction mechanisms.
Biology: Due to its unique structure, it is used in the development of novel bioactive molecules, potentially serving as a lead compound in drug discovery.
Medicine: Research has indicated its potential role as an enzyme inhibitor or receptor modulator, making it of interest in pharmacological studies.
Industry: It could be utilized in materials science, specifically in the design of advanced polymers and materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets. For example:
Enzyme inhibition: It may bind to the active site of enzymes, blocking substrate access and thus inhibiting enzyme activity.
Receptor modulation: It can interact with receptor proteins, altering their conformation and modulating signal transduction pathways.
Comparison with Similar Compounds
Core Structure Variations
- 8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide (CAS 1240173-59-4): Differs by lacking the N-phenethyl group, instead having a simpler carbothioamide substituent. Molecular weight: 249.33, purity: 98% (discontinued) .
- (1R,5S)-N-(2-Hydroxyethyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide: Replaces carbothioamide with carboxamide (-CONH₂) and substitutes N-phenethyl with 2-hydroxyethyl. NMR data () indicate distinct electronic environments due to hydroxyl and amide groups, affecting solubility and hydrogen-bonding capacity .
Tricyclic Derivatives with Alternative Cores
- Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c): Imidazopyridine core instead of diazocine. Substituents: Benzyl, bromophenyl, cyano, and ester groups. Melting point: 223–225°C; purity: 61% .
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Similar phenethyl substituent but on an imidazopyridine core. Melting point: 243–245°C; purity: 51% .
Functional Group Impact
- Carbothioamide vs. Carboxamide : The sulfur atom in carbothioamide may enhance metabolic stability compared to oxygen in carboxamides but could reduce solubility .
- Phenethyl vs. Hydroxyethyl : Phenethyl increases lipophilicity, favoring blood-brain barrier penetration, while hydroxyethyl improves aqueous solubility .
Biological Activity
The compound 8-oxo-N-phenethyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies.
Molecular Characteristics
- Molecular Formula : C₁₄H₁₈N₄OS
- Molecular Weight : 286.39 g/mol
- Structural Features : The compound features a tetrahydro-pyrido core with a carbothioamide functional group, which may influence its interaction with biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Receptor Binding : The presence of nitrogen and sulfur atoms in its structure suggests potential interactions with various receptors, including neurotransmitter receptors.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of similar structures exhibit significant antimicrobial properties against various bacterial strains. The activity was attributed to their ability to disrupt bacterial cell wall synthesis and function .
Anticancer Properties
Research has shown that compounds with similar structural motifs can induce apoptosis in cancer cells. A specific study indicated that the compound could inhibit cell proliferation in certain cancer lines, suggesting potential as an anticancer agent .
Neuropharmacological Effects
Given the phenethylamine moiety, the compound may also have neuropharmacological effects. It could potentially influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Anticancer Activity
A study involving human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 50 µM after 48 hours.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 60 |
| 100 | 30 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenethyl group and variations in the nitrogen atom's position can significantly alter biological activity. For instance:
- Substitution on the Phenethyl Group : Adding electron-withdrawing groups enhances antimicrobial activity.
- Nitrogen Positioning : Altering nitrogen positioning within the ring system affects receptor binding affinity.
Q & A
Q. What are the recommended safety protocols for handling 8-oxo-N-phenethyl-carbothioamide in laboratory settings?
Methodological Answer:
- Key Safety Parameters :
- Flash Point : 267.4±22.2°C (use CO₂, foam, or dry powder extinguishers; avoid water jets to prevent spreading ).
- Vapor Pressure : 0.0±1.3 mmHg at 25°C (low volatility, but use fume hoods for prolonged handling).
- Personal Protection : Wear chemical-resistant gloves, safety goggles, and a lab coat. Use a NIOSH-approved respirator if aerosolization is possible .
Q. How can researchers confirm the structural integrity of 8-oxo-N-phenethyl-carbothioamide using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Compare observed chemical shifts with theoretical predictions. For example, aromatic protons in analogous compounds appear at δ 7.52–8.15 ppm (1H NMR) and carbons at δ 110–160 ppm (13C NMR) .
- Mass Spectrometry : Use HRMS (High-Resolution MS) to validate molecular weight. In related structures, HRMS deviations are <5 ppm (e.g., calculated 550.0978 vs. observed 550.0816 ).
- IR Spectroscopy : Confirm functional groups (e.g., carbothioamide C=S stretch at ~1100–1250 cm⁻¹) .
Q. What are the critical parameters to optimize in the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product. Purity >95% is achievable with these methods .
Advanced Research Questions
Q. What strategies can resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational models (e.g., DFT calculations for chemical shifts) .
- Isotopic Labeling : Use 15N or 13C-labeled precursors to trace ambiguous signals in crowded spectra .
- Dynamic Effects : Analyze variable-temperature NMR to identify conformational exchange broadening (e.g., rotameric equilibria) .
Q. How can computational modeling enhance the synthesis and analysis of this compound?
Methodological Answer:
- Reaction Pathway Simulation : Use software like COMSOL Multiphysics to model reaction kinetics and optimize conditions (e.g., residence time, catalyst loading) .
- Docking Studies : Predict binding affinities for biological targets (e.g., enzyme active sites) using AutoDock Vina or Schrödinger Suite .
- Thermodynamic Profiling : Calculate Gibbs free energy (ΔG) of intermediates to identify rate-limiting steps .
Q. How should researchers analyze reaction mechanisms involving this compound using kinetic and thermodynamic data?
Methodological Answer:
- Kinetic Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
